
1-(Benzyloxy)-5-chloro-2-methylpentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-5-chloro-2-methylpentan-2-ol is an organic compound characterized by its unique structure, which includes a benzyloxy group, a chlorine atom, and a methyl group attached to a pentanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-5-chloro-2-methylpentan-2-ol typically involves multiple steps. One common method starts with the chlorination of 2-methylpentan-2-ol to introduce the chlorine atom. This is followed by the protection of the hydroxyl group using a benzyl group, which is achieved through a reaction with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent selection and purification methods are optimized to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-5-chloro-2-methylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The chlorine atom can be reduced to form a dechlorinated product.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia under basic conditions.
Major Products:
- Oxidation of the benzyloxy group yields benzaldehyde derivatives.
- Reduction of the chlorine atom results in the formation of 1-(Benzyloxy)-2-methylpentan-2-ol.
- Substitution reactions produce various substituted pentanol derivatives .
Scientific Research Applications
1-(Benzyloxy)-5-chloro-2-methylpentan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of benzyloxy and chloro groups on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-5-chloro-2-methylpentan-2-ol involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the chlorine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
1-(Benzyloxy)-5-phenyltetrazole: Known for its activity against prostate cancer cells.
4-(Benzyloxy)-2-hydroxybenzaldehyde: Used in the synthesis of Schiff base ligands with antimicrobial properties.
2-(Benzyloxy)-phenyl derivatives: Studied for their anticancer activities.
Uniqueness: 1-(Benzyloxy)-5-chloro-2-methylpentan-2-ol is unique due to the combination of its benzyloxy, chloro, and methyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
92527-66-7 |
|---|---|
Molecular Formula |
C13H19ClO2 |
Molecular Weight |
242.74 g/mol |
IUPAC Name |
5-chloro-2-methyl-1-phenylmethoxypentan-2-ol |
InChI |
InChI=1S/C13H19ClO2/c1-13(15,8-5-9-14)11-16-10-12-6-3-2-4-7-12/h2-4,6-7,15H,5,8-11H2,1H3 |
InChI Key |
RLVRQYJHTBJSHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCl)(COCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,8,10-Tetranitroso-2,4,8,10-tetraazaspiro[5.5]undecane](/img/structure/B14364722.png)
![[2-(2-Bromoethoxy)ethyl]benzene](/img/structure/B14364728.png)
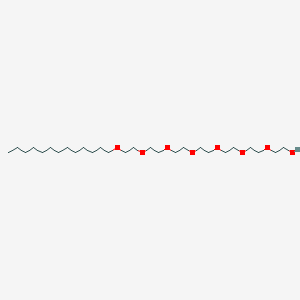

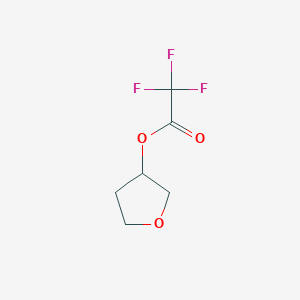
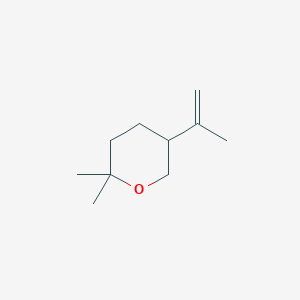
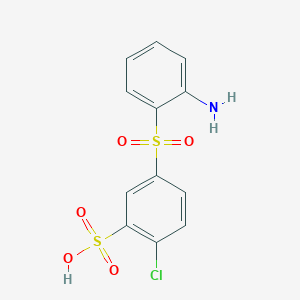
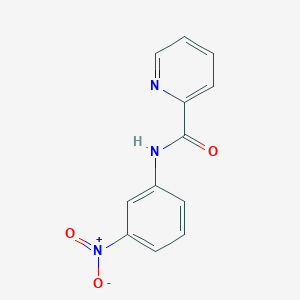
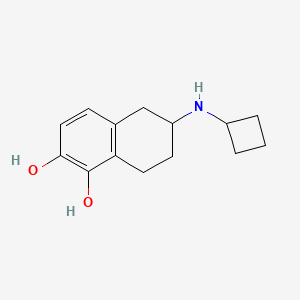
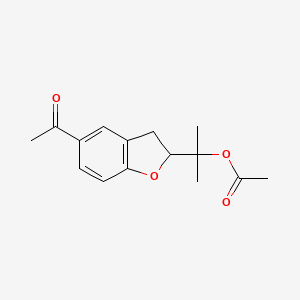
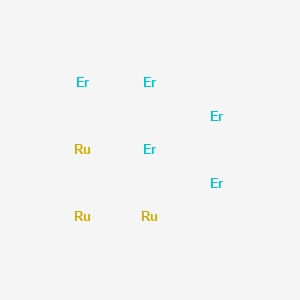
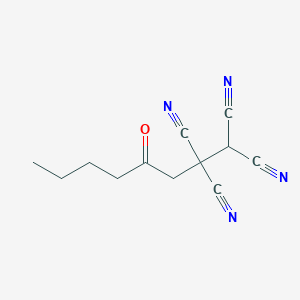
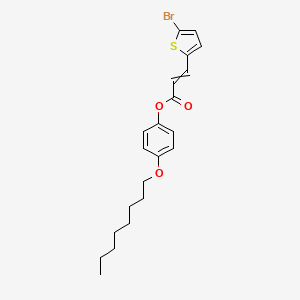
![2,6-Bis{[(triphenylstannyl)oxy]methyl}pyridine](/img/structure/B14364787.png)
